Superior p38α Kinase Inhibitory Potency of the 2-(Imidazol-5-yl)pyridine Scaffold
Derivatives built on the 2-(1H-imidazol-5-yl)pyridine core demonstrate substantially higher potency against p38α kinase compared to derivatives of the 4-(imidazol-5-yl)pyridine scaffold. Compound 11d, a derivative of the target scaffold, exhibits an IC50 of 45 nM against p38α kinase [1]. In contrast, compound 10c, a derivative of the 4-(imidazol-5-yl)pyridine scaffold, shows an IC50 of 726 nM (0.726 µM) against the same kinase target [2].
| Evidence Dimension | p38α/MAPK14 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 45 nM (for derivative 11d) |
| Comparator Or Baseline | IC50 = 726 nM (for 4-(imidazol-5-yl)pyridine derivative 10c) |
| Quantified Difference | 16.1-fold lower potency for the 4-substituted analog |
| Conditions | In vitro p38α/MAPK14 kinase inhibitory assay |
Why This Matters
This quantifiable potency difference informs medicinal chemistry campaigns that the 2-substituted scaffold is a more promising starting point for developing potent p38α inhibitors, directly influencing synthetic route and procurement decisions.
- [1] Ali, E. M. H., Abdel-Maksoud, M. S., Hassan, R. M., Mersal, K. I., Ammar, U. M., Se-In, C., He-Soo, H., Kim, H.-K., Lee, A., Lee, K.-T., & Oh, C.-H. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic & Medicinal Chemistry, 31, 115969. View Source
- [2] Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. European Journal of Medicinal Chemistry, 229, 114059. View Source
